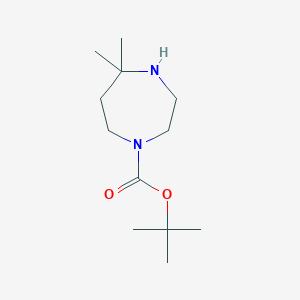

Tert-butyl 5,5-dimethyl-1,4-diazepane-1-carboxylate

Description

Tert-butyl 5,5-dimethyl-1,4-diazepane-1-carboxylate (CAS 1782838-31-6) is a diazepane derivative with a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . It features a seven-membered 1,4-diazepane ring substituted with two methyl groups at the 5-position and a tert-butyl carbamate group at the 1-position. This compound is primarily utilized in pharmaceutical research, particularly in the development of small-molecule modulators of biological targets such as STING (Stimulator of Interferon Genes) . Its storage requires protection from light and moisture at 2–8°C, with hazard classifications including skin/eye irritation and respiratory toxicity (H315, H318, H335) .

Properties

IUPAC Name |

tert-butyl 5,5-dimethyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-8-6-12(4,5)13-7-9-14/h13H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLNQXVSRLAUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CCN1)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782838-31-6 | |

| Record name | tert-butyl 5,5-dimethyl-1,4-diazepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5,5-dimethyl-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5,5-dimethyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Chemistry

Tert-butyl 5,5-dimethyl-1,4-diazepane-1-carboxylate serves as a building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduction can yield amine derivatives.

- Substitution Reactions : Engages in nucleophilic substitutions with various reagents.

These reactions are critical for developing complex organic molecules and studying reaction mechanisms .

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Studies indicate it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Preliminary research suggests it could affect cancer cell viability through specific molecular interactions.

The biological activity is attributed to its ability to modulate enzyme activity and receptor binding, potentially influencing metabolic pathways and physiological responses .

Medicine

In medicinal chemistry, this compound is explored as a scaffold for drug development . Its structural features make it suitable for designing new therapeutic agents targeting various diseases, including:

- Cerebrovascular Disorders : It is being studied for potential applications in treating conditions like cerebral infarction and glaucoma .

The compound's unique diazepane structure allows for modifications that can enhance its pharmacological properties.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its role as a reagent in industrial processes highlights its importance in synthesizing new compounds with desirable properties for various applications .

Case Study 1: Antimicrobial Activity

A study conducted on this compound evaluated its efficacy against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research focusing on the modification of this compound led to derivatives that exhibited enhanced activity against cancer cell lines. The modifications involved altering the substituents on the diazepane ring to improve binding affinity to biological targets.

Mechanism of Action

The mechanism of action of tert-butyl 5,5-dimethyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes .

Comparison with Similar Compounds

Structural Variations and Functional Implications

- Substituent Position: The 5,5-dimethyl configuration in the target compound creates a symmetric substitution pattern, enhancing steric hindrance and hydrophobicity compared to mono-methyl (e.g., 5-methyl) analogs. This symmetry may stabilize interactions with hydrophobic protein pockets, as seen in STING binding studies .

Stereochemistry :

Physical Properties :

- The addition of a second methyl group in the target compound increases molecular weight by 14.03 g/mol compared to 5-methyl analogs, likely reducing aqueous solubility but enhancing lipid membrane permeability.

Hazard Profiles

The target compound’s hazard profile (H315, H318, H335) suggests greater reactivity compared to analogs like tert-butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (CAS 2891598-80-2), which lacks classified hazards . This difference may arise from the electron-withdrawing tert-butyl carbamate group and methyl substituents, which could increase metabolic instability or reactive intermediate formation.

Biological Activity

Tert-butyl 5,5-dimethyl-1,4-diazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1782838-31-6

- Molecular Formula : C12H22N2O2

- Molecular Weight : 226.32 g/mol

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, particularly those involved in metabolic processes. It may inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the biosynthesis of steroids and other lipids.

- Cell Signaling Modulation : This compound can influence cell signaling pathways by modulating the activity of key proteins involved in cellular responses to external stimuli. Such modulation can lead to changes in gene expression and cellular metabolism .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens by disrupting their metabolic functions .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies:

- Absorption : The compound is expected to have moderate absorption characteristics when administered orally.

- Distribution : It is likely to distribute well in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized by liver enzymes (cytochrome P450), leading to various metabolites that may have distinct biological activities.

- Excretion : Metabolites are excreted via urine; renal clearance studies are ongoing to establish precise elimination pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against E. coli and S. aureus, suggesting potential applications in treating bacterial infections.

Case Study 2: Anticancer Properties

Research focused on the anticancer properties of this compound revealed that it could induce apoptosis in cancer cell lines such as HeLa and MDA-MB-468. The mechanism was linked to the compound's ability to modulate tubulin polymerization and affect cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.